Losartan N2-Glucuronide is a major metabolite of Losartan Potassium, an angiotensin II receptor antagonist. It is formed through the process of glucuronidation, a common metabolic pathway in mammals where glucuronic acid is conjugated to a substrate molecule. This conjugation typically occurs at a nitrogen atom within a heterocyclic ring, as seen with Losartan. [, ] This metabolite is particularly relevant in scientific research exploring drug metabolism, specifically focusing on glucuronidation pathways and their impact on drug efficacy and clearance within the body. [, ]
The synthesis of Losartan N1-Glucuronide can be achieved through enzymatic methods involving recombinant human UDP-glucuronosyltransferases. Specifically, UGT1A3 has been identified as being highly selective for the N2 position in the tetrazole ring of losartan, while other isoforms may also contribute to the formation of different glucuronides .
The synthesis process typically involves:
Technical details regarding conditions such as pH, temperature, and incubation time are critical for optimizing yield and purity during synthesis.
Losartan N1-Glucuronide has a molecular formula of C28H31ClN6O7, with a molecular weight of approximately 561.03 g/mol . The compound features a complex structure that includes:
The structural configuration allows it to maintain some pharmacological properties while facilitating elimination from the body.
Losartan N1-Glucuronide primarily undergoes metabolic reactions that involve:
The primary reaction pathway involves the conjugation of losartan with glucuronic acid through an ester bond formation at the nitrogen atom in the imidazole ring, significantly increasing its water solubility and promoting renal excretion .
Losartan N1-Glucuronide acts primarily by modulating the pharmacokinetics of losartan itself. While it does not exhibit significant direct pharmacological activity compared to losartan, it plays a crucial role in:
The mechanism involves competitive inhibition at AT1 receptors, where losartan prevents angiotensin II from binding and inducing vasoconstriction, thus lowering blood pressure .
Losartan N1-Glucuronide exhibits several important physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize these properties accurately.
Losartan N1-Glucuronide is primarily utilized in pharmacokinetic studies to understand the metabolism and excretion profile of losartan. Its significance extends to:
Additionally, research into similar compounds may provide insights into new therapeutic strategies for managing hypertension and related cardiovascular diseases.
Losartan N1-Glucuronide (CAS 138584-34-6) is a phase II metabolite of the antihypertensive drug losartan. Its molecular formula is C28H31ClN6O7, with a molecular weight of 599.03 g/mol [1] [4] [5]. The structure consists of the losartan aglycone conjugated via the N1 nitrogen of its tetrazole ring to the anomeric carbon of β-D-glucuronic acid. This linkage differentiates it from the isomeric N2-glucuronide, where glucuronic acid attaches to the tetrazole’s N2 nitrogen [2] [5]. The tetrazole ring possesses four nitrogen atoms (N1–N4), with N1 and N2 being the primary sites for glucuronidation due to their nucleophilicity and steric accessibility. The N1-glucuronide is synthesized enzymatically or chemically, as it is not a major metabolite in humans, where UGT enzymes exhibit strong regioselectivity for N2 glucuronidation [2] [3] [5].
Property | Value |
---|---|
IUPAC Name | (2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
SMILES | CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5C@@HO)CO)Cl |
InChI Key | OVOPSQNVVWGEQG-RTCYWULBSA-N |
CAS Registry Number | 138584-34-6 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for N1-regioselectivity. The 1H-NMR spectrum shows a characteristic downfield shift (δ 8.5–9.0 ppm) for the tetrazole proton attached to N2, confirming glucuronidation at N1 [5] [8]. The anomeric proton (H1′) of glucuronic acid resonates near δ 5.7 ppm as a doublet (J = 7–9 Hz), consistent with β-glycosidic linkage. 13C-NMR identifies the tetrazole carbon resonance at δ 152–156 ppm, while the glucuronic acid carboxyl carbon appears at δ 175–178 ppm [5] [8].
Mass Spectrometry (MS) reveals a protonated molecular ion [M+H]+ at m/z 599.03, with diagnostic fragments at m/z 423 (loss of glucuronic acid, C6H8O6) and m/z 207 (imidazole-biphenyl fragment) [1] [5]. The absence of the aglycone’s tetrazole proton in the N1-glucuronide further distinguishes it from losartan.
Infrared (IR) Spectroscopy shows key absorptions at 3300–3500 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (C=O of carboxylic acid), and 1650 cm⁻¹ (tetrazole ring) [8].
Atom/Group | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | Multiplicity |
---|---|---|---|
Tetrazole-C | - | 152–156 | - |
Glucuronic Acid C1′ | 5.7 | 102–104 | d |
Glucuronic Acid COOH | - | 175–178 | - |
Tetrazole-H (N2-H) | 8.5–9.0 | - | s |
The N1 and N2 glucuronides exhibit distinct biochemical and physicochemical properties:
UGT Isoform | Primary Regioselectivity | Km (µM) | Vmax (pmol/min/mg) |
---|---|---|---|
UGT1A3 | N2 | 220 ± 40 | 350 ± 30 |
UGT2B7 | N2 | 180 ± 25 | 290 ± 20 |
UGT1A10 | N1 (minor) | 420 ± 60 | 85 ± 10 |
Tetrazolium ion (pKa ~2.8) [5] [10].The net charge shifts from negative (above pH 5) to zwitterionic (pH 3–5) and positive (below pH 3).
Table 4: Physicochemical Profile of Losartan N1-Glucuronide
Property | Value | Conditions |
---|---|---|
Melting Point | >190°C (decomposition) | - |
Solubility (H2O) | <1 mg/mL | 25°C, pH 7.0 |
Storage Stability | Stable at -20°C for ≥24 months | Protected from light/moisture |
pH Stability | Stable at pH 4–6; degrades at pH >8 | 37°C, 24 hours |
Table 5: Compound Synonyms for Losartan N1-Glucuronide
Synonym | Source |
---|---|
1-[5-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl][1,1′-biphenyl]-2-yl]-1H-tetrazol-1-yl]-1-deoxy-β-D-glucopyranuronic acid | [4] [7] |
Losartan N1-Glucuronide | [4] [5] [8] |
(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | [5] [8] |
Losartan N1-β-D-Glucuronide | [4] [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1